molecular formula C10H7F2NO B1418753 7,8-Difluoro-2-methylquinolin-4-ol CAS No. 288151-45-1

7,8-Difluoro-2-methylquinolin-4-ol

Cat. No.: B1418753
CAS No.: 288151-45-1
M. Wt: 195.16 g/mol
InChI Key: BSGHWWNTTVWENA-UHFFFAOYSA-N
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Description

7,8-Difluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative. The quinoline ring system, which is the core structure of this compound, is known for its wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylquinoline with fluorinating agents to introduce fluorine atoms at the 7 and 8 positions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Difluoro-2-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral activities.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and other diseases.

    Industry: Used in the production of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-2-methylquinolin-4-ol involves its interaction with various molecular targets. The fluorine atoms enhance its ability to bind to enzymes and receptors, thereby inhibiting their activity. This compound can interfere with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial replication .

Comparison with Similar Compounds

  • 7-Fluoro-2-methylquinolin-4-ol
  • 8-Fluoro-2-methylquinolin-4-ol
  • 2-Methylquinolin-4-ol

Comparison: 7,8-Difluoro-2-methylquinolin-4-ol is unique due to the presence of two fluorine atoms at the 7 and 8 positions, which significantly enhances its biological activity compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination provides better binding affinity to molecular targets and improved pharmacokinetic properties .

Properties

IUPAC Name

7,8-difluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGHWWNTTVWENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670965
Record name 7,8-Difluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-45-1
Record name 7,8-Difluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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